molecular formula C16H20N4O3S B2759859 2-{(2Z)-2-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}-N-(propan-2-yl)acetamide CAS No. 1322208-45-6

2-{(2Z)-2-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}-N-(propan-2-yl)acetamide

Cat. No. B2759859
M. Wt: 348.42
InChI Key: PYLYYGQXLVNYRT-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{(2Z)-2-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}-N-(propan-2-yl)acetamide is a useful research compound. Its molecular formula is C16H20N4O3S and its molecular weight is 348.42. The purity is usually 95%.
BenchChem offers high-quality 2-{(2Z)-2-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}-N-(propan-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{(2Z)-2-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}-N-(propan-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Applications

  • Antimicrobial Activity: Derivatives of rhodanine-3-acetic acid, closely related to the queried compound, have shown significant antimicrobial activity against a variety of bacterial and mycobacterial strains. For instance, certain derivatives have been highly active against Mycobacterium tuberculosis and non-tuberculous mycobacteria, demonstrating potential as antimicrobial agents (Krátký, Vinšová, & Stolaříková, 2017).
  • Antifungal Activity: Similarly, compounds synthesized from related thiazolidinone frameworks have exhibited notable antifungal properties. This underscores the potential utility of thiazolidinone derivatives in addressing fungal infections (Siddiqui, Dwivedi, Shukla, & Singh, 2006).

Anticancer Applications

  • Anticancer Activity: Studies on thiazolidinone compounds containing benzothiazole moieties have demonstrated anticancer activity, suggesting the potential for these derivatives in cancer treatment. Some compounds have shown effectiveness against leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancer cell lines, indicating their broad-spectrum antitumor potential (Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2010).

Other Biological Activities

properties

IUPAC Name

2-[(2Z)-2-[(E)-(4-methoxyphenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-10(2)18-14(21)8-13-15(22)19-16(24-13)20-17-9-11-4-6-12(23-3)7-5-11/h4-7,9-10,13H,8H2,1-3H3,(H,18,21)(H,19,20,22)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYLYYGQXLVNYRT-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CC1C(=O)NC(=NN=CC2=CC=C(C=C2)OC)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC(=O)CC1C(=O)N/C(=N/N=C/C2=CC=C(C=C2)OC)/S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24824219
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-{(2Z)-2-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}-N-(propan-2-yl)acetamide

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